{1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
Overview
Description
The compound {1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol
is a complex organic molecule. It contains several functional groups and rings, including a 6-methyl-3,4-dihydroquinolin-1(2H)-yl group, a piperidin-4-yl group, and a 1-methyl-1H-imidazol-2-yl group . The molecule also contains an oxoethyl (2-oxoethyl) group and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3,4-dihydroquinolin-1(2H)-yl group, for example, is a bicyclic structure with a nitrogen atom . The piperidin-4-yl group is a six-membered ring with a nitrogen atom, and the 1-methyl-1H-imidazol-2-yl group is a five-membered ring with two nitrogen atoms .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the methanol group could potentially undergo reactions typical of alcohols, such as dehydration or oxidation. The nitrogen-containing rings could participate in reactions typical of amines or amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .
Mechanism of Action
The mechanism of action of this compound is not clear from the available literature. However, compounds containing similar functional groups, such as 4-hydroxy-2-quinolones and imidazole derivatives, have been found to exhibit pharmaceutical and biological activities .
Future Directions
Future research could focus on elucidating the synthesis, properties, and potential applications of this compound. This could include developing efficient synthesis routes, studying its physical and chemical properties, and investigating its biological activity .
Properties
IUPAC Name |
2-[4-[hydroxy-(1-methylimidazol-2-yl)methyl]piperidin-1-yl]-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-16-5-6-19-18(14-16)4-3-10-26(19)20(27)15-25-11-7-17(8-12-25)21(28)22-23-9-13-24(22)2/h5-6,9,13-14,17,21,28H,3-4,7-8,10-12,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISDMVGXAAVBHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)CN3CCC(CC3)C(C4=NC=CN4C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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